

Toxicological Profile of Crenulatin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Crenulatin

Cat. No.: B1238374

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Disclaimer: The toxicological properties of **Crenulatin** have not been completely investigated. This document summarizes the currently available information and outlines the necessary experimental framework for a comprehensive toxicological assessment.

Introduction

Crenulatin (CAS No.: 63026-02-8) is a chemical compound with the molecular formula $C_{11}H_{20}O_6$ and a molecular weight of 248.27.^[1] Currently, detailed toxicological data for **Crenulatin** are scarce in publicly available literature. This guide provides a summary of the known toxicological information based on its Material Safety Data Sheet (MSDS) and outlines the standard experimental protocols required for a thorough toxicological evaluation for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **Crenulatin** is classified as follows:

- Acute Oral Toxicity: Category 4 (Harmful if swallowed)^[1]
- Acute Aquatic Toxicity: Category 1 (Very toxic to aquatic life)^[1]
- Chronic Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long lasting effects)^[1]

Hazard Statements:

- H302: Harmful if swallowed[1]
- H410: Very toxic to aquatic life with long lasting effects[1]

Carcinogenicity: No component of this product present at a level equal to or greater than 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[1]

Quantitative Toxicological Data

A comprehensive literature search did not yield any specific quantitative toxicological data for **Crenulatin**, such as LD₅₀ (median lethal dose) or IC₅₀ (half maximal inhibitory concentration) values from dedicated studies. The GHS classification of "Acute toxicity, Oral (Category 4)" suggests an LD₅₀ value in the range of 300 to 2000 mg/kg for oral administration in rats, but this is an estimation based on classification criteria and not from a specific study on **Crenulatin**. [2]

Table 1: Summary of Known Toxicological Data for **Crenulatin**

Parameter	Value	Classification	Source
Acute Oral Toxicity	Data not available	Category 4 (Harmful if swallowed)	[1]
Acute Dermal Toxicity	Data not available	Not classified	
Acute Inhalation Toxicity	Data not available	Not classified	
Carcinogenicity	No evidence of carcinogenicity	Not classified as a carcinogen	[1]
Aquatic Toxicity	Data not available	Acute and Chronic Category 1	[1]

Proposed Experimental Protocols for a Comprehensive Toxicological Profile

To establish a complete toxicological profile of **Crenulatin**, a battery of in vitro and in vivo tests is required. The following are standard experimental protocols that should be considered.

In Vitro Toxicity Studies

4.1.1. Cytotoxicity Assays

- Objective: To determine the concentration of **Crenulatin** that is toxic to cells in culture.
- Methodology (MTT Assay):
 - Plate cells (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with a range of concentrations of **Crenulatin** for 24, 48, and 72 hours.
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
 - Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

4.1.2. Genotoxicity Assays

- Objective: To assess the potential of **Crenulatin** to induce genetic mutations or chromosomal damage.
- Methodology (Ames Test - Bacterial Reverse Mutation Assay):
 - Use several strains of *Salmonella typhimurium* with pre-existing mutations that render them unable to synthesize histidine (his-).

- Expose the bacterial strains to various concentrations of **Crenulatin**, both with and without metabolic activation (S9 mix).
- Plate the treated bacteria on a histidine-deficient medium.
- Incubate the plates for 48-72 hours.
- Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.
- Methodology (In Vitro Micronucleus Assay):
 - Treat mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) with different concentrations of **Crenulatin**.
 - After an appropriate incubation period, treat the cells with cytochalasin B to block cytokinesis.
 - Harvest the cells and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
 - Analyze the cells for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

In Vivo Toxicity Studies

4.2.1. Acute Oral Toxicity Study (OECD Guideline 423)

- Objective: To determine the acute oral toxicity of **Crenulatin** and to estimate its LD₅₀.
- Methodology:
 - Use a stepwise procedure with a small number of animals per step (e.g., female rats).
 - Administer a starting dose of **Crenulatin** (e.g., 300 mg/kg) to a group of three animals by oral gavage.

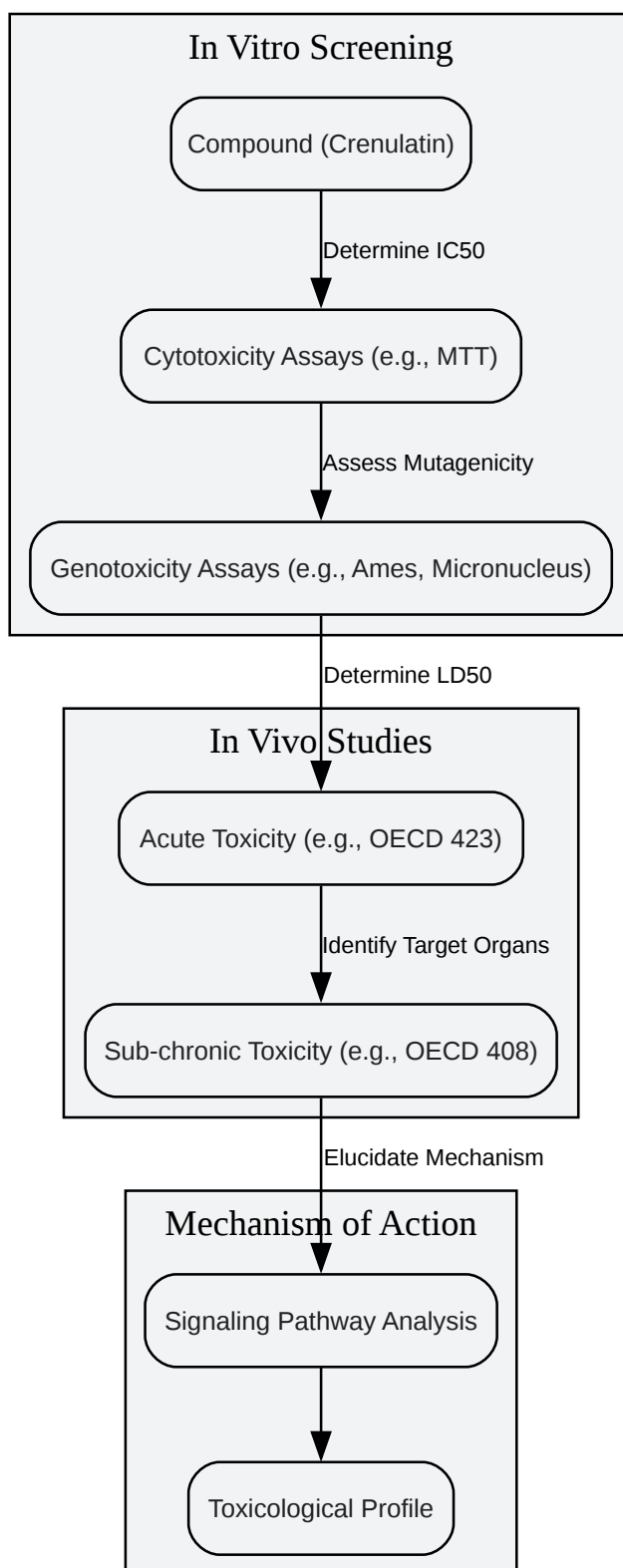
- Observe the animals for signs of toxicity and mortality for up to 14 days.
- Depending on the outcome (survival or death), the dose for the next step is increased or decreased.
- The study is complete when a dose that causes mortality is identified or when no mortality is observed at the highest dose level (e.g., 2000 mg/kg).
- The LD₅₀ is estimated based on the results of the different steps.

4.2.2. Sub-chronic Toxicity Study (OECD Guideline 408)

- Objective: To identify target organs and to characterize the dose-response relationship of **Crenulatin** following repeated oral administration for 90 days.
- Methodology:
 - Use at least three dose levels of **Crenulatin** and a control group, with a sufficient number of rodents of each sex per group.
 - Administer **Crenulatin** daily by oral gavage for 90 days.
 - Monitor the animals daily for clinical signs of toxicity.
 - Measure body weight and food consumption weekly.
 - Conduct hematology and clinical biochemistry analyses at the end of the study.
 - Perform a full necropsy on all animals and weigh the major organs.
 - Conduct histopathological examination of organs and tissues.

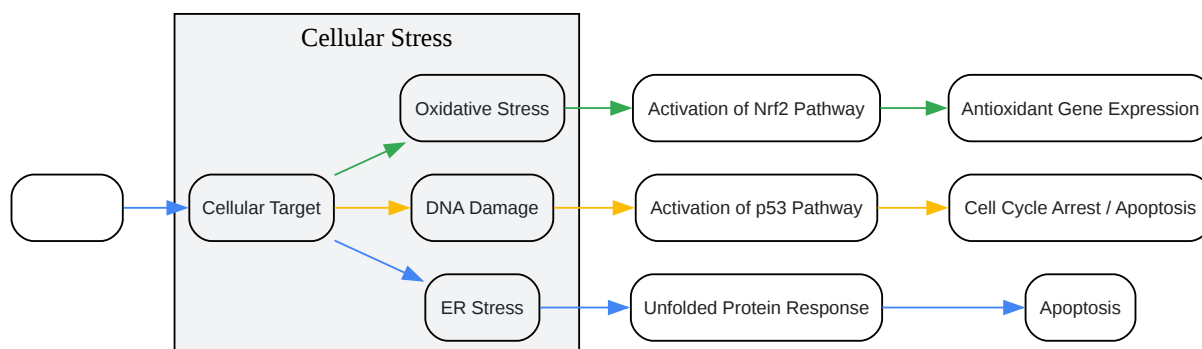
Potential Signaling Pathways and Mechanisms of Toxicity (Hypothetical)

The specific signaling pathways affected by **Crenulatin** are currently unknown. Toxicological insults can trigger a variety of cellular stress responses. Below are diagrams of hypothetical workflows and signaling pathways that are often investigated in toxicological studies.



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Caption: A generalized workflow for the toxicological evaluation of a novel compound.



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Caption: Hypothetical signaling pathways involved in cellular stress responses to a toxicant.

Conclusion and Future Directions

The current toxicological profile of **Crenulatin** is incomplete and relies primarily on GHS classifications from a safety data sheet. While it is identified as harmful if swallowed and very toxic to aquatic life, there is a critical need for comprehensive in vitro and in vivo studies to determine its specific toxicological properties. Future research should focus on conducting the experimental protocols outlined in this guide to establish a robust toxicological profile for **Crenulatin**. This will involve determining quantitative measures of toxicity (LD_{50} , IC_{50}), identifying target organs, and elucidating the underlying mechanisms of its toxicity. Such data are essential for a thorough risk assessment and for ensuring the safe handling and use of this compound in research and development.

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References

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